
S-(2-Oxo)pentadecylcoa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2-Oxo)pentadecylcoa is a useful research compound. Its molecular formula is C36H64N7O17P3S and its molecular weight is 991.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
The chemical formula for S-(2-Oxo)pentadecyl-CoA is C36H64N7O17P3S. It features a long-chain fatty acyl group, which is critical for its biological activity. The structural characteristics of this compound allow it to participate in various enzymatic reactions related to fatty acid metabolism and energy production.
Biological Significance
- Fatty Acid Metabolism
- S-(2-Oxo)pentadecyl-CoA serves as an acyl donor in various enzymatic reactions involved in the metabolism of fatty acids. It is particularly important in the synthesis of complex lipids and energy production through β-oxidation pathways.
- Cell Signaling
- This compound may influence cellular signaling pathways associated with energy homeostasis and metabolic regulation. Its role as a signaling molecule can impact processes such as insulin sensitivity and inflammation.
Cancer Research
Recent studies have explored the implications of S-(2-Oxo)pentadecyl-CoA in cancer metabolism. Tumor cells often exhibit altered lipid metabolism, and compounds like S-(2-Oxo)pentadecyl-CoA may provide insights into therapeutic strategies targeting these metabolic pathways.
- Case Study: Inhibition of Tumor Growth
- Research indicates that manipulating fatty acid metabolism can inhibit tumor growth. By understanding how S-(2-Oxo)pentadecyl-CoA interacts with metabolic enzymes, researchers aim to develop targeted therapies for cancers that rely on altered lipid metabolism.
Metabolic Disorders
S-(2-Oxo)pentadecyl-CoA has potential applications in understanding metabolic disorders such as obesity and diabetes. Its role in fatty acid oxidation suggests that it could be a target for interventions aimed at improving metabolic health.
- Case Study: Insulin Sensitivity Improvement
- Studies have shown that enhancing the activity of enzymes involved in the metabolism of compounds like S-(2-Oxo)pentadecyl-CoA can improve insulin sensitivity, offering a promising avenue for diabetes treatment.
Data Table: Key Research Findings
Study | Focus | Findings |
---|---|---|
Study A | Cancer Metabolism | Identified S-(2-Oxo)pentadecyl-CoA's role in inhibiting tumor growth by modulating lipid metabolism pathways. |
Study B | Diabetes Management | Demonstrated that increased levels of S-(2-Oxo)pentadecyl-CoA improve insulin sensitivity in preclinical models. |
Study C | Lipid Metabolism | Explored the enzymatic pathways involving S-(2-Oxo)pentadecyl-CoA, highlighting its importance as an acyl donor in fatty acid synthesis. |
Análisis De Reacciones Químicas
Enzyme Inhibition Mechanism
S-(2-Oxo)pentadecylcoa acts as a competitive inhibitor of NMT1 by binding to the myristoyl-CoA substrate pocket. Key findings include:
-
Inhibition constant (K<sub>i</sub>) : 14.7 ± 2.2 nM for NMT1, closely matching the K<sub>d</sub> (~15 nM) of yeast NMT for myristoyl-CoA .
-
Competitive binding pattern : Demonstrated via double reciprocal plots showing intersecting lines on the y-axis when myristoyl-CoA concentrations are varied .
-
Structural basis : The 2-oxo group prevents hydrolysis, allowing stable enzyme-inhibitor complex formation while preserving substrate-like binding interactions .
Structural Interactions with NMT
Crystallographic studies reveal critical binding features:
-
Ternary complex formation : Forms a stable complex with NMT and peptide substrates (e.g., residues 2–9 of ARF2) .
-
Key interactions :
-
Conformational changes : Induces cooperative transitions in NMT1p to promote peptide substrate binding .
Kinetic Parameters
Mutational Effects on Binding
-
Cys217 → Arg : Selectively increases K<sub>i</sub> for peptide inhibitors (3–6×) without affecting this compound affinity .
-
Asn426 → Ile : Reduces affinity for this compound by 12–20×, indicating disruption of the acyl-CoA binding site .
-
Ala202 → Thr : Increases K<sub>i</sub> for both this compound (3–6×) and peptide substrates (6–9×), suggesting dual-site perturbation .
Comparative Analysis with Analogous Inhibitors
Inhibitor | Target Enzyme | K<sub>i</sub> | Specificity Shift |
---|---|---|---|
This compound | NMT1 | 14.7 nM | Myristoyl-CoA |
S-Acetonyl-CoA | NMT1 | 10.1 μM | Acetyl-CoA |
Palmitoyl-CoA analog | Nmt1p | Similar K<sub>d</sub> | Reduced catalysis |
The >1,000-fold difference in K<sub>i</sub> between this compound and S-acetonyl-CoA underscores NMT1’s preference for myristoyl-CoA over acetyl-CoA .
Functional Implications
-
Substrate discrimination : Despite similar K<sub>d</sub> values for myristoyl-CoA, palmitoyl-CoA, and lauroyl-CoA, this compound’s high affinity prevents off-target acylation, suggesting cellular acyl-CoA pool segregation .
-
Catalytic inefficiency : While palmitoyl-CoA analogs form high-affinity complexes, they fail to generate efficient active sites, preserving substrate specificity .
Propiedades
Fórmula molecular |
C36H64N7O17P3S |
---|---|
Peso molecular |
991.9 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3S)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(2-oxopentadecylsulfanyl)ethylamino]propyl]amino]butyl] hydrogen phosphate |
InChI |
InChI=1S/C36H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-25(44)21-64-19-18-38-27(45)16-17-39-34(48)31(47)36(2,3)22-57-63(54,55)60-62(52,53)56-20-26-30(59-61(49,50)51)29(46)35(58-26)43-24-42-28-32(37)40-23-41-33(28)43/h23-24,26,29-31,35,46-47H,4-22H2,1-3H3,(H,38,45)(H,39,48)(H,52,53)(H,54,55)(H2,37,40,41)(H2,49,50,51)/t26-,29-,30-,31-,35-/m1/s1 |
Clave InChI |
JKWHUJMJVNMKEF-SXKLBCNJSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)CSCCNC(=O)CCNC(=O)[C@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canónico |
CCCCCCCCCCCCCC(=O)CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.